{(2E)-2-[(2E)-2-(2-furylmethylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid
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Overview
Description
{(2E)-2-[(2E)-2-(2-furylmethylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid is a complex organic compound that belongs to the class of thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {(2E)-2-[(2E)-2-(2-furylmethylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid typically involves the condensation of a furan derivative with a thiazolidinone precursor. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Catalyst: Acidic or basic catalysts may be employed to facilitate the reaction.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch Reactors: For small-scale production.
Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a catalyst in various organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Activity: Potential use as an antimicrobial agent against various pathogens.
Enzyme Inhibition: May act as an inhibitor for specific enzymes.
Medicine
Drug Development: Investigated for its potential use in developing new pharmaceuticals.
Therapeutic Agents: Possible applications as anti-inflammatory or anticancer agents.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of {(2E)-2-[(2E)-2-(2-furylmethylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, modulating their activity.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Furan Derivatives: Compounds containing the furan ring, with various biological activities.
Hydrazones: Compounds with the hydrazone functional group, used in medicinal chemistry.
Uniqueness
The uniqueness of {(2E)-2-[(2E)-2-(2-furylmethylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H9N3O4S |
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Molecular Weight |
267.26 g/mol |
IUPAC Name |
2-[(2E)-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C10H9N3O4S/c14-8(15)4-7-9(16)12-10(18-7)13-11-5-6-2-1-3-17-6/h1-3,5,7H,4H2,(H,14,15)(H,12,13,16)/b11-5+ |
InChI Key |
KGTHEIYDGMQSLK-VZUCSPMQSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)O |
Canonical SMILES |
C1=COC(=C1)C=NN=C2NC(=O)C(S2)CC(=O)O |
Origin of Product |
United States |
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